Dhodh-IN-16

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

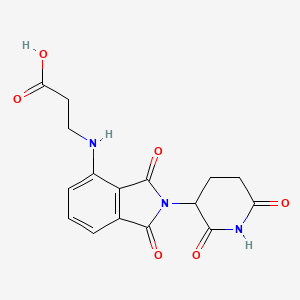

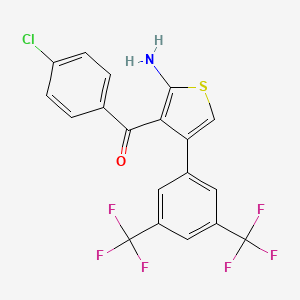

DHODH-IN-16 est un inhibiteur de petite molécule ciblant la dihydroorotate déshydrogénase (DHODH), une enzyme impliquée dans la synthèse de novo des nucléotides pyrimidiques. Cette enzyme est essentielle à la prolifération des cellules à division rapide, y compris les cellules cancéreuses. Les inhibiteurs de DHODH, tels que this compound, se sont montrés prometteurs dans le traitement de divers cancers et maladies auto-immunes en perturbant la biosynthèse des pyrimidines et en induisant l'arrêt du cycle cellulaire et l'apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de DHODH-IN-16 implique généralement plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

- Formation de l'échafaudage central par une série de réactions de condensation et de cyclisation.

- Introduction de groupes fonctionnels qui améliorent l'affinité de liaison et la spécificité pour DHODH.

- Purification et caractérisation du produit final à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) et la spectroscopie de résonance magnétique nucléaire (RMN).

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle des procédures de synthèse en laboratoire tout en garantissant la cohérence, la pureté et le rendement. Cela nécessite souvent l'optimisation des conditions de réaction, l'utilisation de réacteurs automatisés et des mesures strictes de contrôle de la qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : DHODH-IN-16 subit diverses réactions chimiques, notamment :

Oxydation : Conversion du dihydroorotate en orotate.

Réduction : Réduction du groupe nitro en amine.

Substitution : Introduction de substituants sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Catalysée par DHODH en présence d'ubiquinone.

Réduction : Généralement réalisée à l'aide d'agents réducteurs tels que l'hydrogène gazeux ou les hydrures métalliques.

Substitution : Implique souvent des réactions de substitution aromatique électrophile utilisant des réactifs comme les halogènes ou les chlorures de sulfonyle.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'orotate, les dérivés aminés et divers composés aromatiques substitués .

4. Applications de la recherche scientifique

This compound possède un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de DHODH dans la biosynthèse des pyrimidines et son inhibition.

Biologie : Investigated for its effects on cell proliferation, apoptosis, and metabolic pathways in various cell types.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des cancers, des maladies auto-immunes et des infections virales.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant DHODH et les voies métaboliques associées

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de DHODH, une enzyme située dans la membrane interne mitochondriale. DHODH catalyse l'oxydation du dihydroorotate en orotate, une étape clé dans la synthèse de novo des nucléotides pyrimidiques. L'inhibition de DHODH par this compound entraîne une diminution des pools intracellulaires de pyrimidines, entraînant l'inhibition de la synthèse de l'ADN et de l'ARN, l'arrêt du cycle cellulaire et l'apoptose. Ce mécanisme est particulièrement efficace dans les cellules à division rapide, telles que les cellules cancéreuses .

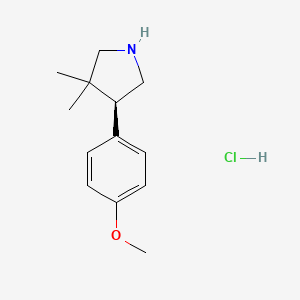

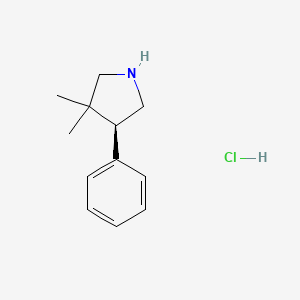

Composés similaires :

Brequinar : Un autre inhibiteur de DHODH avec un mécanisme d'action similaire mais une structure chimique différente.

Leflunomide : Un médicament immunosuppresseur qui inhibe également DHODH et est utilisé dans le traitement de la polyarthrite rhumatoïde.

Teriflunomide : Un métabolite de la leflunomide avec une activité inhibitrice de DHODH similaire.

Unicité de this compound : this compound est unique en raison de sa grande spécificité et de sa puissance dans l'inhibition de DHODH. Il a montré une efficacité supérieure dans les modèles précliniques par rapport à d'autres inhibiteurs de DHODH, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique .

Applications De Recherche Scientifique

DHODH-IN-16 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.

Biology: Investigated for its effects on cell proliferation, apoptosis, and metabolic pathways in various cell types.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers, autoimmune diseases, and viral infections.

Industry: Utilized in the development of new drugs targeting DHODH and related metabolic pathways

Mécanisme D'action

DHODH-IN-16 exerts its effects by inhibiting the activity of DHODH, an enzyme located in the mitochondrial inner membrane. DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH by this compound leads to depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and apoptosis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Comparaison Avec Des Composés Similaires

Brequinar: Another DHODH inhibitor with a similar mechanism of action but different chemical structure.

Leflunomide: An immunosuppressive drug that also inhibits DHODH and is used in the treatment of rheumatoid arthritis.

Teriflunomide: A metabolite of leflunomide with similar DHODH inhibitory activity.

Uniqueness of DHODH-IN-16: this compound is unique due to its high specificity and potency in inhibiting DHODH. It has shown superior efficacy in preclinical models compared to other DHODH inhibitors, making it a promising candidate for further development as a therapeutic agent .

Propriétés

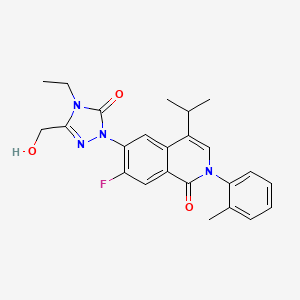

IUPAC Name |

6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-5-27-22(13-30)26-29(24(27)32)21-11-16-17(10-19(21)25)23(31)28(12-18(16)14(2)3)20-9-7-6-8-15(20)4/h6-12,14,30H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKHQYHQHLKJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)C2=C(C=C3C(=C2)C(=CN(C3=O)C4=CC=CC=C4C)C(C)C)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)